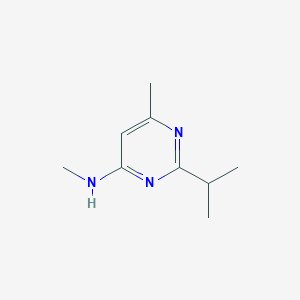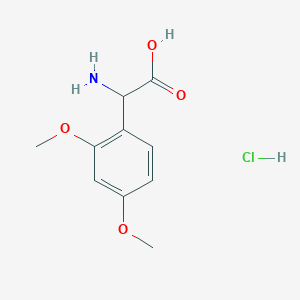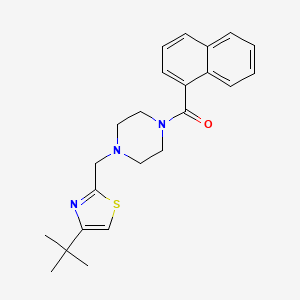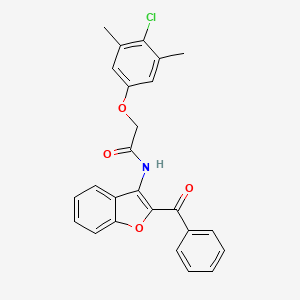
N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide, also known as FPhN, is a synthetic compound that has been the subject of extensive scientific research. This molecule belongs to the class of naphthyridine derivatives, which have been shown to exhibit a wide range of biological activities. In
Scientific Research Applications
Antibacterial Activity
Research has demonstrated the potential of naphthyridine derivatives as potent antibacterial agents. For instance, a study by Egawa et al. (1984) synthesized and evaluated a series of pyridonecarboxylic acids and their analogues, identifying compounds with significantly enhanced antibacterial activity compared to existing treatments, suggesting their potential for further biological studies (Egawa et al., 1984). Similarly, Chu et al. (1986) developed novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids with strong antibacterial potency, indicating the critical role of specific substituents in enhancing activity (Chu et al., 1986).
Antitumor Activity
Several studies have focused on the antitumor properties of naphthyridine derivatives. Deady et al. (2005) investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, uncovering compounds with potent cytotoxicity against various cancer cell lines, including murine leukemia and Lewis lung carcinoma (Deady et al., 2005). This highlights the potential of these compounds in developing effective cancer therapies.
Synthesis and Chemical Properties
The synthesis and chemical properties of naphthyridine derivatives have also been extensively explored. Tagat et al. (2002) detailed the synthesis of mono- and difluoronaphthoic acids, providing insight into the development of aryl carboxamides with potential biological activity (Tagat et al., 2002). Moreover, the work by Schroeder et al. (2009) on the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily exemplifies the application of naphthyridine derivatives in targeting specific biochemical pathways for therapeutic purposes (Schroeder et al., 2009).
properties
IUPAC Name |
N-(3-fluorophenyl)-7-methyl-4-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-9-5-6-12-14(21)13(8-18-15(12)19-9)16(22)20-11-4-2-3-10(17)7-11/h2-8H,1H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTNDORZAZCDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2882309.png)

![3-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882313.png)





![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)


![7-(4-Benzylpiperazin-1-yl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2882328.png)

